Glesatinib hydrochloride
Overview
Description
MGCD265 hydrochloride, also known as Glesatinib hydrochloride, is a potent, orally active multi-target kinase inhibitor. It primarily targets the mesenchymal epithelial transition factor (MET) and vascular endothelial growth factor receptor (VEGFR) families, as well as other kinases such as AXL and Tie-2. This compound has shown significant promise in preclinical and clinical studies for its ability to inhibit tumor growth and angiogenesis, making it a potential therapeutic agent for various types of cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MGCD265 hydrochloride involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The specific synthetic routes and reaction conditions are proprietary and detailed information is not publicly available. it generally involves the use of organic solvents, catalysts, and controlled reaction environments to ensure high purity and yield .
Industrial Production Methods: Industrial production of MGCD265 hydrochloride follows Good Manufacturing Practices (GMP) to ensure the compound’s quality and consistency. The process involves large-scale synthesis in reactors, followed by purification steps such as crystallization and filtration. The final product is then formulated into the desired dosage forms for clinical use .
Chemical Reactions Analysis
Types of Reactions: MGCD265 hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halides and alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
MGCD265 hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study kinase inhibition and signal transduction pathways.
Biology: It is used to investigate the role of MET and VEGFR in cellular processes such as proliferation, migration, and angiogenesis.
Medicine: It is being evaluated in clinical trials for its potential to treat various cancers, including non-small cell lung cancer, breast cancer, and pancreatic cancer.
Industry: It is used in the development of targeted therapies and personalized medicine approaches .
Mechanism of Action
MGCD265 hydrochloride exerts its effects by inhibiting the activity of multiple receptor tyrosine kinases, including MET, VEGFR, AXL, and Tie-2. These kinases play crucial roles in tumor growth, survival, and angiogenesis. By blocking their activity, MGCD265 hydrochloride disrupts key signaling pathways, leading to reduced tumor cell proliferation, migration, and angiogenesis. This inhibition also enhances the effectiveness of other anticancer therapies .
Comparison with Similar Compounds
Crizotinib: Another MET inhibitor used in the treatment of non-small cell lung cancer.
Cabozantinib: A multi-kinase inhibitor targeting MET, VEGFR, and other kinases, used in the treatment of renal cell carcinoma and hepatocellular carcinoma.
Uniqueness of MGCD265 Hydrochloride: MGCD265 hydrochloride is unique in its ability to simultaneously inhibit multiple kinases involved in tumor growth and angiogenesis. This broad-spectrum activity distinguishes it from other inhibitors that target only one or two kinases. Additionally, its oral bioavailability and favorable pharmacokinetic properties make it a promising candidate for clinical development .
Properties
IUPAC Name |
N-[[3-fluoro-4-[2-[5-[(2-methoxyethylamino)methyl]pyridin-2-yl]thieno[3,2-b]pyridin-7-yl]oxyphenyl]carbamothioyl]-2-(4-fluorophenyl)acetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27F2N5O3S2.ClH/c1-40-13-12-34-17-20-4-8-24(36-18-20)28-16-25-30(43-28)27(10-11-35-25)41-26-9-7-22(15-23(26)33)37-31(42)38-29(39)14-19-2-5-21(32)6-3-19;/h2-11,15-16,18,34H,12-14,17H2,1H3,(H2,37,38,39,42);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUVXGVPWXBWWEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1=CN=C(C=C1)C2=CC3=NC=CC(=C3S2)OC4=C(C=C(C=C4)NC(=S)NC(=O)CC5=CC=C(C=C5)F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H28ClF2N5O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
656.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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